2-methyl-N-(2,2,2-trichloro-1-{[(1-naphthylamino)carbothioyl]amino}ethyl)benzamide
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Overview
Description
2-methyl-N-(2,2,2-trichloro-1-{[(1-naphthylamino)carbothioyl]amino}ethyl)benzamide is a complex organic compound with the molecular formula C20H17Cl3N2O It is known for its unique chemical structure, which includes a naphthylamino group and a trichloromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(2,2,2-trichloro-1-{[(1-naphthylamino)carbothioyl]amino}ethyl)benzamide typically involves multiple steps. One common method includes the following steps:
Formation of the Naphthylamino Intermediate: The initial step involves the reaction of 1-naphthylamine with a suitable reagent to form the naphthylamino intermediate.
Introduction of the Trichloromethyl Group: The intermediate is then reacted with trichloroacetyl chloride under controlled conditions to introduce the trichloromethyl group.
Coupling with Benzamide: Finally, the product is coupled with 2-methylbenzamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(2,2,2-trichloro-1-{[(1-naphthylamino)carbothioyl]amino}ethyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the trichloromethyl group.
Scientific Research Applications
2-methyl-N-(2,2,2-trichloro-1-{[(1-naphthylamino)carbothioyl]amino}ethyl)benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methyl-N-(2,2,2-trichloro-1-{[(1-naphthylamino)carbothioyl]amino}ethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-N-(2,2,2-trichloro-1-{[(1-naphthylamino)carbothioyl]amino}ethyl)benzamide
- 2-methyl-N-(2,2,2-trichloro-1-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbothioyl}amino)ethyl]propanamide
Uniqueness
2-methyl-N-(2,2,2-trichloro-1-{[(1-naphthylamino)carbothioyl]amino}ethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C21H18Cl3N3OS |
---|---|
Molecular Weight |
466.8 g/mol |
IUPAC Name |
2-methyl-N-[2,2,2-trichloro-1-(naphthalen-1-ylcarbamothioylamino)ethyl]benzamide |
InChI |
InChI=1S/C21H18Cl3N3OS/c1-13-7-2-4-10-15(13)18(28)26-19(21(22,23)24)27-20(29)25-17-12-6-9-14-8-3-5-11-16(14)17/h2-12,19H,1H3,(H,26,28)(H2,25,27,29) |
InChI Key |
IGAQQUZGVWNUTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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